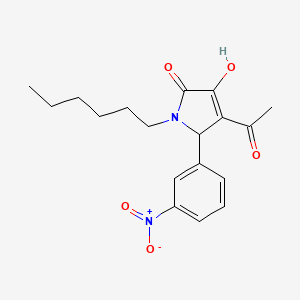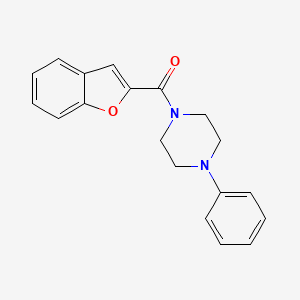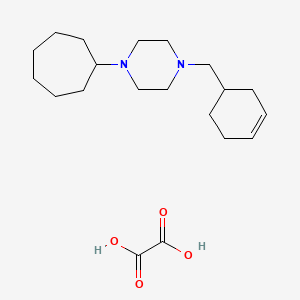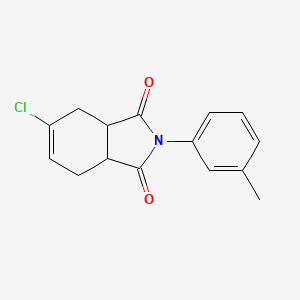
4-acetyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANPP is a precursor to fentanyl, a potent synthetic opioid used in pain management. However,
Mécanisme D'action
The mechanism of action of ANPP in various applications is still not fully understood. However, studies have suggested that ANPP may exert its effects through the modulation of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects
ANPP has been shown to exhibit various biochemical and physiological effects in different studies. For instance, ANPP has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and suppress viral replication. ANPP has also been found to enhance the conductivity of polymers and exhibit herbicidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
ANPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and GC-MS. ANPP is also stable under normal laboratory conditions. However, ANPP is a hazardous chemical that requires careful handling and disposal due to its toxicity and potential health risks.
Orientations Futures
ANPP has promising potential for various scientific research applications. Future research could focus on the development of new synthetic methods for ANPP, the identification of its molecular targets and signaling pathways, and the optimization of its properties for specific applications. Additionally, further studies could explore the potential use of ANPP in drug discovery, nanotechnology, and environmental science.
Conclusion
In conclusion, ANPP is a versatile chemical compound with potential applications in various scientific research fields. Its unique properties and potential applications make it an attractive subject for future research. However, ANPP's potential health risks and toxicity must be carefully considered in laboratory experiments.
Méthodes De Synthèse
ANPP can be synthesized by several methods, including the Leuckart-Wallach reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Leuckart-Wallach reaction is the most commonly used method for ANPP synthesis, which involves the reaction of benzyl cyanide with N-phenethyl-4-piperidone in the presence of formic acid.
Applications De Recherche Scientifique
ANPP has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, ANPP has been investigated for its antitumor, antimicrobial, and antiviral properties. ANPP has also been studied for its potential use as a diagnostic tool for cancer detection. In material science, ANPP has been explored for its use in the synthesis of nanoparticles and as a precursor for the production of conductive polymers. In environmental science, ANPP has been examined for its potential use as a biodegradable herbicide.
Propriétés
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-5-6-10-19-16(15(12(2)21)17(22)18(19)23)13-8-7-9-14(11-13)20(24)25/h7-9,11,16,22H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDYMVJKPZEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
